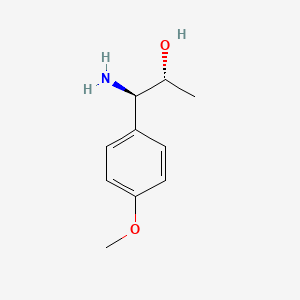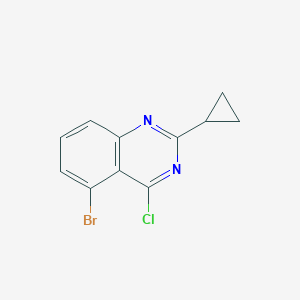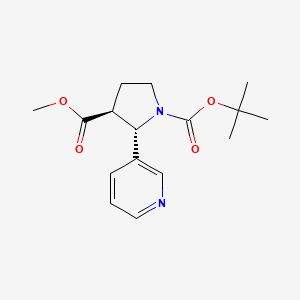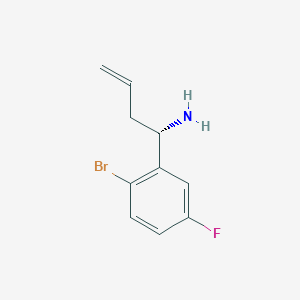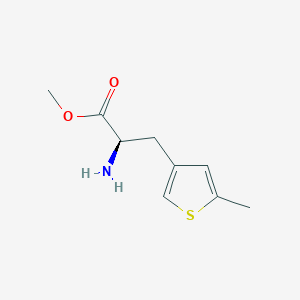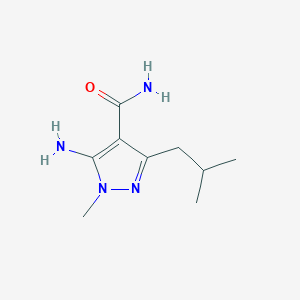
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar pyrazole derivatives are often synthesized through multi-step processes involving the annulation of pyrazole fragments to amino-substituted rings .
化学反応の分析
Types of Reactions
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
科学的研究の応用
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
作用機序
The mechanism of action of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
類似化合物との比較
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carbonitriles
Uniqueness
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide stands out due to its isobutyl substitution, which can influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for the synthesis of novel heterocyclic systems and potential drug candidates .
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-amino-1-methyl-3-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-5(2)4-6-7(9(11)14)8(10)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14) |
InChIキー |
RYPKTYOMCAXBKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=C1C(=O)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
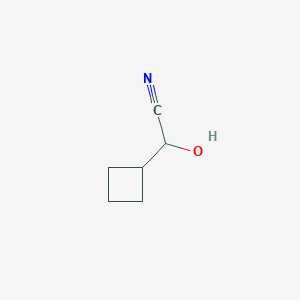
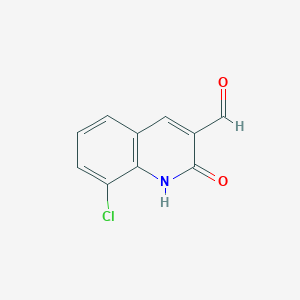
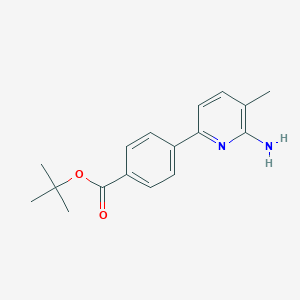

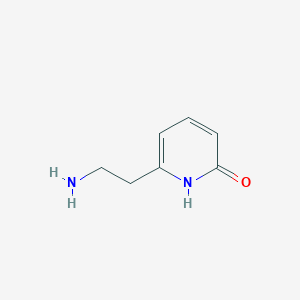
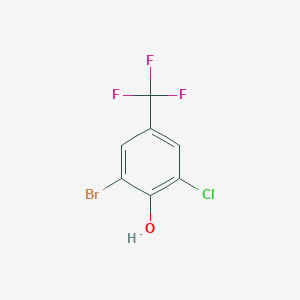
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
